molecular formula C22H17N5OS2 B2437765 3-((4-phenyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-32-8

3-((4-phenyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2437765
CAS No.: 847402-32-8
M. Wt: 431.53
InChI Key: AGWKDVQMRLDOEY-UHFFFAOYSA-N
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Description

3-((4-phenyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a benzo[d]thiazole ring, a triazole ring, and a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Properties

IUPAC Name

3-[[4-phenyl-5-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5OS2/c28-22-26(18-11-4-5-12-19(18)30-22)14-20-24-25-21(27(20)17-9-2-1-3-10-17)29-15-16-8-6-7-13-23-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWKDVQMRLDOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=N3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Phenyl-1,2,4-triazole-3-thiol

The 1,2,4-triazole core was constructed by cyclizing phenylthiosemicarbazide. Phenyl hydrazine (10 mmol) was treated with carbon disulfide (12 mmol) in ethanol containing potassium hydroxide (15 mmol) at 0°C for 2 hours, yielding potassium phenyl dithiocarbazinate. Subsequent reflux with hydrazine hydrate (20 mmol) in water for 4 hours produced 4-phenyl-1,2,4-triazole-3-thiol (82% yield).

Thioether Functionalization

The thiol group at position 5 of the triazole was alkylated with pyridin-2-ylmethyl bromide. A mixture of 4-phenyl-1,2,4-triazole-3-thiol (5 mmol), pyridin-2-ylmethyl bromide (6 mmol), and triethylamine (7 mmol) in acetonitrile was stirred at 60°C for 12 hours. The product, 4-phenyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazole, was isolated via column chromatography (71% yield).

Key Spectral Data

  • 1H-NMR (400 MHz, CDCl3): δ 8.55 (d, 1H, pyridine-H), 7.85–7.20 (m, 8H, aromatic-H), 4.45 (s, 2H, SCH2).
  • 13C-NMR (100 MHz, CDCl3): δ 160.2 (C=N), 149.8 (pyridine-C), 136.5–122.4 (aromatic-C), 37.8 (SCH2).

Coupling of Triazole and Benzothiazolone Moieties

The methylene bridge between the triazole and benzothiazolone was established via nucleophilic alkylation. Benzo[d]thiazol-2(3H)-one (4 mmol) was dissolved in DMF and treated with sodium hydride (5 mmol) at 0°C for 30 minutes. 3-(Chloromethyl)-4-phenyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazole (4.2 mmol) was added, and the mixture was stirred at 80°C for 8 hours. The target compound was purified via recrystallization from ethanol-DMF (1:1) (68% yield).

Optimization Insights

  • Higher yields (75–80%) were achieved using KI as a catalyst.
  • Prolonged reaction times (>10 hours) led to decomposition.

Analytical Characterization

The final product was characterized using spectroscopic and chromatographic techniques:

Table 1: Analytical Data for Target Compound

Parameter Value/Description
Molecular Formula C23H18N6OS2
Molecular Weight 482.56 g/mol
Melting Point 214–216°C
1H-NMR δ 8.60 (d, 1H), 7.95–7.10 (m, 12H), 4.60 (s, 2H)
13C-NMR δ 170.5 (C=O), 161.0 (C=N), 150.2–118.4 (aromatic-C)
HPLC Purity 98.7% (C18 column, MeOH:H2O = 70:30)

Chemical Reactions Analysis

Types of Reactions

3-((4-phenyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including those similar to the compound . Research indicates that compounds containing sulfur and triazole rings exhibit promising activity against various bacterial strains and fungi. For instance, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown significant antimicrobial effects, suggesting that similar modifications could enhance the efficacy of 3-((4-phenyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one against resistant pathogens .

Antitumor Activity

The potential antitumor activity of triazole derivatives has been explored in various studies. For example, structural modifications on triazole compounds have been linked to their ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. The compound's structural features may allow it to interact with cellular targets involved in tumor growth, making it a candidate for further investigation in cancer therapy .

Antiviral Properties

Compounds similar to this compound have also been studied for their antiviral properties. The presence of the triazole ring has been associated with activity against viral infections, including coronaviruses. This suggests that derivatives could be developed for therapeutic use against viral diseases .

Synthesis and Characterization

The synthesis of this compound involves complex organic reactions that can be optimized for efficiency and yield. Techniques such as microwave-assisted synthesis have been employed to enhance the reaction conditions for creating triazole derivatives . Characterization methods including NMR spectroscopy and mass spectrometry are essential for confirming the structural integrity and purity of synthesized compounds .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the phenyl and pyridine rings can significantly influence the compound's pharmacological properties. Research into these relationships can guide the design of more potent derivatives .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against bacteria and fungi; potential for overcoming resistance
AntitumorInhibits tubulin polymerization; potential use in cancer therapy
AntiviralActivity against viral infections; potential development for antiviral therapies
Synthesis TechniquesMicrowave-assisted synthesis improves efficiency; characterized by NMR and mass spectrometry
Structure–Activity RelationshipVariations in structure influence biological activity; guides compound optimization

Mechanism of Action

The mechanism of action of 3-((4-phenyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
  • 2-(pyridin-2-yl)pyrimidine derivatives

Uniqueness

3-((4-phenyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is unique due to its combination of a benzo[d]thiazole ring, a triazole ring, and a pyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound 3-((4-phenyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel derivative featuring a complex structure that combines triazole and benzothiazole moieties. This article explores its biological activity, focusing on its potential as an antimicrobial and antifungal agent.

Chemical Structure

The compound consists of multiple rings: a benzothiazole ring, a triazole ring, and a pyridine group. Its molecular formula is C22H20N4SC_{22}H_{20}N_4S, and it exhibits significant steric interactions due to the arrangement of its substituents. The synthesis involves several steps, including the reaction of pyridine derivatives with thio compounds and subsequent modifications to introduce the benzothiazole moiety.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and triazole exhibit notable antimicrobial properties. For instance, studies have shown that certain triazole compounds possess effective inhibitory concentrations against various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The synthesized compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against pathogenic bacteria.

CompoundMIC (μg/mL)Inhibition (%)
310099
7a25098
7g15095

The above table summarizes the MIC values for selected compounds in comparison to standard drugs. Notably, compounds 7a and 7g showed better activity than isoniazid (INH), a standard treatment for tuberculosis .

Antifungal Activity

The antifungal properties of similar triazole compounds have also been documented. A study reported moderate antifungal activity for newly synthesized triazoles against common fungal pathogens . The specific activity of the compound remains to be thoroughly investigated; however, related structures have shown promise in inhibiting fungal growth.

The mechanism by which this compound exerts its biological effects likely involves interference with essential cellular processes in microbes. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes . The presence of the benzothiazole moiety may enhance this activity through additional interactions with microbial targets.

Case Studies

  • Anti-Tubercular Activity : A study focused on the anti-tubercular efficacy of triazole derivatives demonstrated that specific substitutions on the triazole ring significantly influenced their potency against Mtb. The compound's structural features suggest potential for similar activity .
  • In Vivo Studies : Preliminary in vivo assessments indicated that related benzothiazole derivatives exhibited favorable pharmacokinetic profiles and bioavailability when administered orally . Future studies should explore these parameters for the compound discussed.

Q & A

Q. What are the common synthetic routes for preparing triazole-thione derivatives analogous to the target compound?

  • Methodological Answer : A typical approach involves cyclization of thiosemicarbazides. For example, 4-phenyl-5-(thienyl)-1,2,4-triazole-3-thiones are synthesized by refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol, followed by cyclization under basic conditions . Similarly, heterocyclic thione derivatives can be prepared via intramolecular cyclization of disubstituted thiosemicarbazides in PEG-400 with catalysts like Bleaching Earth Clay (pH 12.5) at 70–80°C .

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structure of such triazole derivatives?

  • Methodological Answer :
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), methylene groups adjacent to sulfur (δ 3.5–4.5 ppm), and thione protons (δ 13–14 ppm for SH groups) .
  • IR : Thione (C=S) stretches appear at 1150–1250 cm⁻¹, while triazole ring vibrations occur at 1500–1600 cm⁻¹. Discrepancies between experimental and computational IR data (e.g., DFT) may arise due to solvent effects or tautomerism .

Q. What purification methods are effective for isolating triazole-thione derivatives?

  • Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or DMF-EtOH (1:1) is standard. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress, while column chromatography with gradient elution isolates isomers or byproducts .

Advanced Research Questions

Q. How do solvent polarity and catalyst selection influence the yield of triazole-thione derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., PEG-400) enhance reaction rates by stabilizing intermediates. Catalysts like Bleaching Earth Clay (pH 12.5) promote nucleophilic substitution in heterocyclic systems, achieving yields >75% for triazole-thiones . Non-polar solvents may favor thione tautomers, while polar solvents stabilize thiol forms, affecting product distribution .

Q. What computational strategies resolve contradictions between experimental and theoretical spectroscopic data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model tautomeric equilibria and solvent effects. For example, thione-thiol tautomerism in triazoles can shift NMR/IR peaks; comparing Boltzmann-weighted DFT spectra with experimental data clarifies dominant tautomers .

Q. How can researchers address discrepancies in biological activity predictions for triazole derivatives?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to assess binding stability. For instance, derivatives with pyridinylmethylthio groups (like the target compound) may exhibit enhanced π-π stacking in enzyme active sites, but experimental IC₅₀ assays are critical to validate in silico predictions .

Q. What strategies optimize the regioselectivity of triazole functionalization?

  • Methodological Answer : Protecting group strategies (e.g., Boc for NH groups) and temperature control (0–5°C for electrophilic substitutions) direct substitutions to specific positions. For example, 1,2,4-triazole-3-thiones react preferentially at N4 in the presence of bulky electrophiles like pyridinylmethyl halides .

Q. How do researchers analyze the electronic effects of substituents on triazole-thione reactivity?

  • Methodological Answer : Hammett plots correlate substituent σ values with reaction rates (e.g., nucleophilic aromatic substitution). Electron-withdrawing groups (e.g., -NO₂) deactivate the triazole ring, while electron-donating groups (e.g., -OCH₃) enhance reactivity at C5 .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for triazole-thione derivatives?

  • Case Study : Experimental ¹H NMR may show unexpected splitting for methylene protons due to restricted rotation or hydrogen bonding. Variable-temperature NMR (VT-NMR) or dilution studies differentiate dynamic effects from structural isomers. DFT-calculated chemical shifts (e.g., using GIAO) provide benchmarks .

Q. Why do theoretical IR spectra (DFT) deviate from experimental results?

  • Root Cause :
    Gas-phase DFT models neglect solvent interactions (e.g., hydrogen bonding in DMSO). Including implicit solvent models (e.g., PCM) or explicit solvent molecules in calculations improves alignment. For thione derivatives, solvent polarity shifts C=S/C-S vibrational frequencies by 10–20 cm⁻¹ .

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